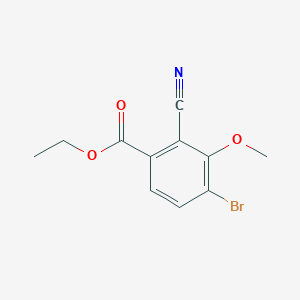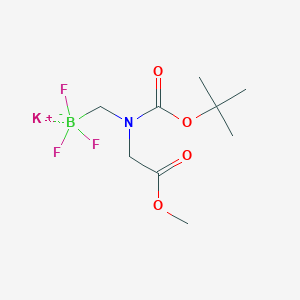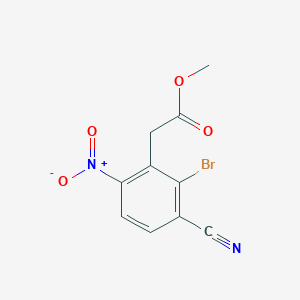
Ethyl 4-bromo-2-cyano-3-methoxybenzoate
Vue d'ensemble
Description
Ethyl 4-bromo-2-cyano-3-methoxybenzoate, also known as EBCM, is an organic compound that has been used in a variety of scientific applications. It is a colorless to pale yellow solid that is soluble in polar solvents such as ethanol and ethyl acetate. EBCM has been used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological processes. This article will discuss the synthesis method of EBCM, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory drugs. It has also been used in the development of new materials, such as polymers and nanomaterials. In addition, Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been used in the study of biochemical and physiological processes, such as enzyme activity and cell signaling pathways.
Mécanisme D'action
Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB). In addition, Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to interact with certain receptors, such as the estrogen receptor (ER).
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to interact with certain receptors, such as the estrogen receptor (ER), and to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-kB).
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-bromo-2-cyano-3-methoxybenzoate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in polar solvents such as ethanol and ethyl acetate. In addition, Ethyl 4-bromo-2-cyano-3-methoxybenzoate has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying various biochemical and physiological processes.
However, there are also some limitations to using Ethyl 4-bromo-2-cyano-3-methoxybenzoate in lab experiments. For example, it is not very stable and can degrade over time. In addition, it has been found to interact with certain receptors, such as the estrogen receptor (ER), which can complicate experiments involving these receptors.
Orientations Futures
There are several potential future directions for the use of Ethyl 4-bromo-2-cyano-3-methoxybenzoate in scientific research. One potential direction is the use of Ethyl 4-bromo-2-cyano-3-methoxybenzoate in the development of new materials, such as polymers and nanomaterials. Another potential direction is the use of Ethyl 4-bromo-2-cyano-3-methoxybenzoate in the study of cell signaling pathways and enzyme activity. Finally, Ethyl 4-bromo-2-cyano-3-methoxybenzoate could be used in the development of new drugs, such as anticonvulsants and anti-inflammatory drugs.
Propriétés
IUPAC Name |
ethyl 4-bromo-2-cyano-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-5-9(12)10(15-2)8(7)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASVBZYYTLRURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















